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molecular formula C5H10ClF2N B1302735 3,3-Difluoropiperidine hydrochloride CAS No. 496807-97-7

3,3-Difluoropiperidine hydrochloride

Cat. No. B1302735
M. Wt: 157.59 g/mol
InChI Key: LEHHIPIDKQVNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434761B2

Procedure details

Triethylamine (0.660 mL, 4.76 mmol) was added to a solution of 3,3-difluoropiperidine-HCl (500 mg, 3.17 mmol) and benzyl 2-bromoacetate (763 mg, 3.33 mmol) in methylene chloride (10 mL). The reaction mixture was stirred at ambient temperature for 2 h. The mixture was washed with 1 N aqueous sodium hydroxide and water, successively. The organic layer was concentrated and the residue was purified by flash column chromatography on silica gel (Hexane/EtOAc=25:1) to afford benzyl ester of 2-(3,3-difluoropiperidin-1-yl)acetic acid (486 mg, 56% yield) as a yellow oil.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
763 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[F:9][C:10]1([F:16])[CH2:15][CH2:14][CH2:13][NH:12][CH2:11]1.Br[CH2:18][C:19]([O:21]CC1C=CC=CC=1)=[O:20]>C(Cl)Cl>[F:9][C:10]1([F:16])[CH2:15][CH2:14][CH2:13][N:12]([CH2:18][C:19]([OH:21])=[O:20])[CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.FC1(CNCCC1)F
Name
Quantity
763 mg
Type
reactant
Smiles
BrCC(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 1 N aqueous sodium hydroxide and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (Hexane/EtOAc=25:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1(CN(CCC1)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 486 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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